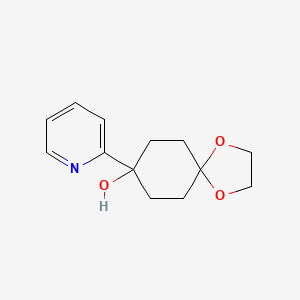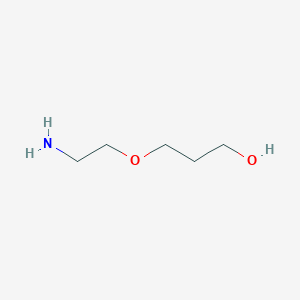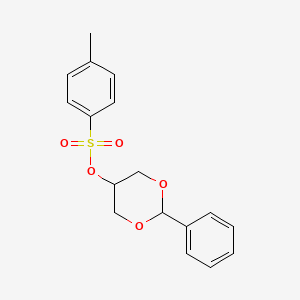
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological studies. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazine ring is known for its electron-deficient nature, which can influence the reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazine ring is replaced by the isopropoxy group.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Indole and Pyrazine Rings: The final step involves coupling the indole and pyrazine rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo substitution reactions. For example, electrophilic substitution can occur at the indole ring, while nucleophilic substitution can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted indole and pyrazine derivatives, depending on the reagents used.
科学的研究の応用
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole would depend on its specific biological target. Generally, the compound could interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole ring is known to interact with various biological targets, while the pyrazine ring can influence the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
5-(6-methoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-(6-ethoxy-pyrazin-2-yl)-1H-indole: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-(6-propoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole lies in the specific combination of the indole and pyrazine rings, along with the isopropoxy group
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H15N3O/c1-10(2)19-15-9-16-8-14(18-15)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H3 |
InChIキー |
WDPNZSVOCJSMIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)



![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)



![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)

